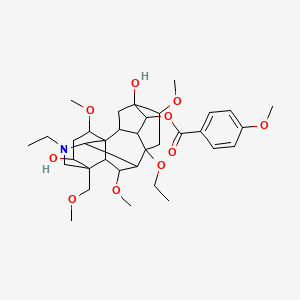

![molecular formula C9H8N2O2 B1149291 Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate CAS No. 1260385-72-5](/img/structure/B1149291.png)

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored through various methodologies, highlighting the versatility and complexity of approaches to such compounds. For instance, Boto et al. (2001) described a synthesis method involving one-pot oxidative decarboxylation-beta-iodination of amino acids to yield 2,3-disubstituted pyrrolidines and piperidines, potentially applicable to related compounds (Boto, Hernández, de Leon, & Suárez, 2001). Another example by Galenko et al. (2015) involves metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, showing the intricacy of synthetic routes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and reactivity of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. Studies such as those by Quiroga et al. (2013), which investigate the hydrogen-bonded sheets formed by methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, provide insights into the molecular arrangements and interactions that could be relevant for this compound as well (Quiroga, Gálvez, Cobo, & Glidewell, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives are varied, encompassing a wide range of reactivities and applications. For example, Mekheimer et al. (1997) explored reactions leading to functionalized 4H-pyrano[3,2-c]pyridines, showcasing the compound's potential in constructing complex heterocyclic structures (Mekheimer, Mohamed, & Sadek, 1997).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystal structure, are pivotal for its handling and application in synthesis. Investigations into related compounds, such as the study by Pedroso et al. (2020), which examines the crystal structure and Hirshfeld surface analysis of a tetra-substituted pyrrolidine ring compound, can offer valuable insights into the physical characteristics of this compound derivatives (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties analysis involves understanding the reactivity, stability, and functional group transformations of this compound. Studies such as those by Shen et al. (2012), which focus on the synthesis, crystal structure, and computational study of pyrazole derivatives, contribute to our understanding of the chemical behavior of pyrrolopyridine compounds (Shen, Huang, Diao, & Lei, 2012).

Aplicaciones Científicas De Investigación

Antibacterial Applications

Pyrrolopyridine analogs, including structures related to methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, have been synthesized and evaluated for their antibacterial properties. One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate. Among these, a compound exhibited notable in vitro antibacterial activity, highlighting the potential of pyrrolopyridine derivatives in antibacterial applications (Toja et al., 1986).

Synthetic Chemistry

Pyrrolopyridine derivatives have been employed in synthetic chemistry to develop new chemical entities. For instance, ethyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrroles and their benzo derivatives were synthesized from the appropriate starting compounds. These compounds underwent further reactions to yield N-2-hydroxy-3-heteroaminopropyl-substituted compounds, illustrating the versatility of pyrrolopyridine derivatives in synthetic organic chemistry (Krutošíková et al., 2001).

Pharmaceutical Research

In pharmaceutical research, pyrrolo[2,3-c]pyridine derivatives have been explored for their potential as therapeutic agents. A study detailed the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which could serve as a precursor for developing new pharmacologically active compounds. This synthesis involved sodium borohydride reduction and subsequent debenzylation, demonstrating the utility of pyrrolopyridine derivatives in the development of new drugs (Nechayev et al., 2013).

Antitumor Activity

Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogs were synthesized and evaluated for antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. Some compounds acted as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis, suggesting the potential of these derivatives in cancer therapy (Carbone et al., 2013).

Safety and Hazards

“Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a complex compound with a unique structure

Mode of Action

The compound’s interaction with its targets and the resulting changes are yet to be fully understood . More detailed studies are required to understand how this compound interacts with its targets.

Propiedades

IUPAC Name |

methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLBAMDCHWKLSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

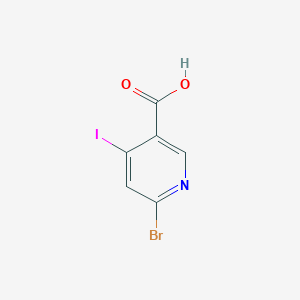

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)

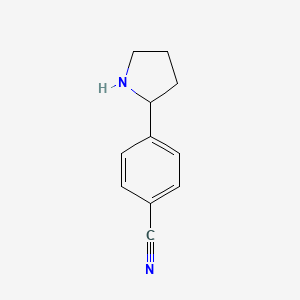

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

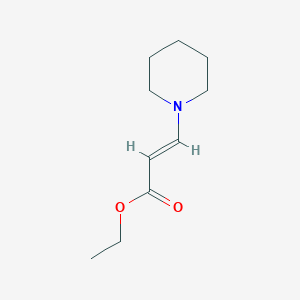

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)